3-Fluoro-5-methylphenyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-methyl-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAOSZBXPPOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264622 | |
| Record name | Benzene, 1-fluoro-3-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-71-0 | |
| Record name | Benzene, 1-fluoro-3-methyl-5-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314902-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-3-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 5 Methylphenyl Methyl Sulfide
Direct Synthesis Approaches
Direct synthesis methods are a common route for the formation of aryl-sulfur bonds. These approaches often involve the reaction of a suitable aromatic precursor with a methyl sulfide (B99878) source.
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction in organic synthesis for creating complex aromatic molecules. chemrxiv.org This type of reaction is particularly effective for substrates that are "activated" towards nucleophilic attack, often by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net
A primary and effective method for synthesizing 3-Fluoro-5-methylphenyl methyl sulfide involves the reaction of a halogenated precursor, such as 3-bromo-5-fluorotoluene (B1272607) or 3-chloro-5-fluorotoluene, with a methyl sulfide equivalent. This reaction is a classic example of nucleophilic aromatic substitution. The halogen atom on the aromatic ring is displaced by a methylthiolate nucleophile.
Common sources of the methylthiolate anion include sodium thiomethoxide (NaSMe) or by using a combination of a base and a methylthiolating reagent. For instance, (methylthio)trimethylsilane in the presence of a base can generate the necessary nucleophile in situ. researchgate.net Copper-catalyzed cross-coupling reactions have also been developed, where an aryl halide can react with a sulfur source, such as dimethyl sulfoxide (B87167) (DMSO), which serves as both the methylthio source and the solvent. researchgate.net
A plausible reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound from a halogenated precursor.The choice of the halogenated precursor can influence the reaction conditions required. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the optimization of several key parameters. researchgate.net
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly employed as they can effectively solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. chemrxiv.orgits.ac.id In some protocols, DMSO can also act as the methylthiolating reagent itself. researchgate.netnih.gov
Base Catalysis: A suitable base is often required to facilitate the reaction, especially when using a thiol precursor to generate the thiolate nucleophile in situ. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). chemrxiv.orgresearchgate.netresearchgate.net The strength of the base should be carefully chosen to be compatible with the functional groups present in the starting materials.
Temperature Control: The reaction temperature significantly impacts the reaction rate. researchgate.netresearchgate.net Generally, higher temperatures lead to faster reaction times. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically for each specific substrate and reaction system, often ranging from room temperature to elevated temperatures of 80-120 °C. researchgate.netits.ac.idresearchgate.net
The following table summarizes the typical conditions for nucleophilic aromatic substitution reactions to form aryl methyl sulfides.
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, enhances nucleophilicity. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Generates thiolate, facilitates reaction. |
| Temperature | Room Temp to 120°C | Controls reaction rate and minimizes side products. |
| Catalyst | Copper(I) salts (optional) | Can facilitate coupling with reagents like DMSO. researchgate.net |
Aryl Methylthiolation Protocols
Aryl methylthiolation protocols offer an alternative and sometimes more direct route to aryl methyl sulfides, avoiding the need to pre-functionalize the aromatic ring with a halogen.
This approach involves the direct introduction of a methylthio group onto the aromatic ring. A variety of methylthiolating reagents can be employed. (Methylthio)trimethylsilane is a notable reagent that can be used in combination with a base like cesium carbonate to methylthiolate nitroarenes. researchgate.net
Another innovative, metal-free approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to promote the methylthiolation of various substrates using DMSO as the methylthio source. nih.gov This method is advantageous due to its mild conditions and avoidance of transition metal catalysts. nih.gov
For the synthesis of this compound, a suitable starting material would be 1-fluoro-3-methylbenzene. The reaction would proceed via a C-H activation/functionalization pathway, although this can be challenging and may require specific directing groups or catalysts to achieve the desired regioselectivity.
The mechanism of methylthiolation can vary depending on the specific reagents and substrates involved.
In the case of nucleophilic aromatic substitution on an activated aryl halide, the reaction typically proceeds through a Meisenheimer complex . This intermediate is formed by the attack of the nucleophile on the carbon atom bearing the leaving group. The negative charge is stabilized by electron-withdrawing groups on the ring. The leaving group then departs to restore the aromaticity of the ring. Some SNAr reactions, particularly with electron-rich arenes, may proceed through a concerted pathway without a stable intermediate. chemrxiv.org
For direct C-H methylthiolation reactions, the mechanism is often more complex and can involve radical pathways or electrophilic aromatic substitution-type mechanisms, depending on the promoter or catalyst used. For instance, when using DMSO and DBDMH, an electrophilic sulfur species is likely generated in situ, which then attacks the electron-rich aromatic ring. nih.gov
Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the outcome of the synthesis.
Indirect Synthetic Pathways and Precursor Transformations
Indirect pathways are fundamental in the synthesis of complex aromatic compounds, allowing for the precise installation of functional groups. For this compound, these routes leverage well-established reactions to build the target molecule from more readily available precursors.
A highly direct and efficient strategy for synthesizing aryl sulfides involves the S-alkylation of the corresponding arylthiol (thiophenol). This approach benefits from the high nucleophilicity of the thiolate anion.
The most straightforward synthesis of this compound is achieved through the methylation of its corresponding thiophenol precursor, 3-Fluoro-5-methylbenzenethiol. oakwoodchemical.com This reaction falls under the category of Williamson ether synthesis, adapted for sulfur (thioether synthesis). The process involves the deprotonation of the thiol group using a suitable base to form a highly nucleophilic thiolate anion. This anion then reacts with a methylating agent in a nucleophilic substitution reaction to yield the desired thioether.
Common methylating agents for this transformation include methyl iodide, dimethyl sulfate (B86663), and dimethyl carbonate. google.comncert.nic.in While methyl iodide and dimethyl sulfate are highly effective, their toxicity has led to increased interest in greener alternatives like dimethyl carbonate. google.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, to facilitate the SN2 reaction mechanism. The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to milder carbonate bases like potassium carbonate (K₂CO₃), depending on the reactivity of the methylating agent and the acidity of the thiol.
The general reaction is as follows:
Deprotonation: 3-FC₆H₃(CH₃)SH + Base → 3-FC₆H₃(CH₃)S⁻ + [H-Base]⁺
Methylation: 3-FC₆H₃(CH₃)S⁻ + CH₃-X → 3-FC₆H₃(CH₃)SCH₃ + X⁻ (where X is a leaving group like I, OSO₃CH₃)
Table 1: Reagents for Alkylation of 3-Fluoro-5-methylbenzenethiol
| Methylating Agent | Typical Base | Key Characteristics |
| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Highly reactive, common lab reagent. ncert.nic.in |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Potent and cost-effective methylating agent, but highly toxic. google.com |
| Dimethyl Carbonate ((CH₃)₂CO₃) | Strong Base (e.g., y-type zeolite) | "Green" methylating agent due to low toxicity. google.com |
An alternative, albeit more complex, approach involves the stepwise introduction of the required functional groups (fluoro and methyl) onto a simpler phenyl methyl sulfide (thioanisole) scaffold. This multi-step process relies on the principles of electrophilic aromatic substitution.
Starting with phenyl methyl sulfide, the synthesis of the 3-fluoro-5-methyl isomer requires a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring are of critical importance. The methylthio group (-SCH₃) is an ortho-, para-directing and activating group. Similarly, a methyl group is also ortho-, para-directing and activating. In contrast, a fluorine atom is a deactivating group but is also ortho-, para-directing.
Achieving the desired 1,3,5- (meta) substitution pattern is challenging due to these directing effects. A direct Friedel-Crafts alkylation of phenyl methyl sulfide would yield primarily ortho and para isomers. Likewise, direct fluorination of m-methylphenyl methyl sulfide would not be regioselective for the desired position.
Therefore, this pathway often requires more elaborate strategies, such as:
Starting with a pre-functionalized ring: A more viable route would begin with a molecule that already has the desired 1,3,5-substitution pattern. For instance, one could start with 3,5-dinitro-toluene, reduce one nitro group to an amine, perform a Sandmeyer-type reaction to introduce the methylthio group, and then use fluorodenitration to replace the second nitro group with fluorine. beilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution: Another approach could involve the reaction of a 3,5-disubstituted benzene (B151609) ring, such as 1,3-difluoro-5-methylbenzene, with a sulfur nucleophile like sodium thiomethoxide (NaSMe). However, the reactivity for such a substitution would depend heavily on the presence of strongly electron-withdrawing groups.
These routes are generally less efficient for this specific isomer compared to the direct alkylation of the corresponding thiophenol due to multiple steps, potential for side products, and difficulties in controlling regioselectivity.
A versatile synthetic strategy involves the initial formation of a C-S bond followed by manipulation of the sulfur oxidation state. In this context, this compound can be prepared by the reduction of its corresponding sulfoxide or sulfone. This approach is particularly useful if the oxidized precursors are more readily accessible or if this pathway offers advantages in purification. The initial step would be the oxidation of the sulfide to the sulfoxide or sulfone, often achieved with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgscience.gov
The deoxygenation of sulfoxides and sulfones to their corresponding sulfides is a well-documented transformation, with a wide array of available reagents. A key distinction lies in the reactivity of the two substrates: sulfoxides are reduced under relatively mild conditions, whereas sulfones are significantly more stable and require potent reducing agents. researchgate.net
Reduction of Sulfoxides: The reduction of aryl sulfoxides is often chemoselective, allowing the sulfur center to be reduced without affecting other sensitive functional groups that might be present in the molecule. organic-chemistry.org This selectivity is a major advantage of this synthetic route. A variety of reagent systems have been developed for this purpose. organic-chemistry.orgresearchgate.netmdpi.com
Reduction of Sulfones: The reduction of sulfones to sulfides is a challenging transformation due to the high stability of the sulfone group. The reaction typically demands harsh conditions and powerful reducing agents. researchgate.net For instance, lithium aluminum hydride (LiAlH₄) alone is often insufficient, but its reactivity can be enhanced by additives like titanium tetrachloride (TiCl₄). rsc.org Diisobutylaluminum hydride (DIBAL-H) has also been shown to be effective. researchgate.net
Table 2: Selected Reagents for the Reduction of Sulfoxides and Sulfones to Sulfides
| Substrate Type | Reagent System | Typical Conditions | Key Features & Findings | Reference(s) |
| Sulfoxide | Al-NiCl₂·6H₂O | Methanol (B129727), Room Temp | Rapid conversion; tolerates ketone functionalities. | researchgate.net |
| Sulfoxide | Triflic Anhydride / KI | Acetonitrile, Room Temp | Excellent yields; tolerates alkenes, ketones, esters, aldehydes. | organic-chemistry.org |
| Sulfoxide | SOCl₂ / Ph₃P | THF, Room Temp | Mild conditions, excellent yields for both aliphatic and aromatic sulfoxides. | organic-chemistry.org |
| Sulfoxide | Ethyl Vinyl Ether / Oxalyl Chloride | Acetone, Room Temp | Rapid reaction (~30 min), applicable to large-scale synthesis. | mdpi.com |
| Sulfone | LiAlH₄ - TiCl₄ | THF, -78°C to Room Temp | Rapid reduction (30 min) and high yields where other methods fail. | rsc.org |
| Sulfone | Diisobutylaluminum hydride (DIBAL-H) | High Temperature | Effective for a normally difficult reduction; yields up to 70%. | researchgate.net |
Chemical Reactivity and Transformation of 3 Fluoro 5 Methylphenyl Methyl Sulfide
Oxidation Reactions at the Sulfur Center
The oxidation of the sulfide (B99878) group in 3-Fluoro-5-methylphenyl methyl sulfide is a common and important transformation, yielding two stable oxidation products: 3-Fluoro-5-methylphenyl methyl sulfoxide (B87167) and 3-Fluoro-5-methylphenyl methyl sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
The selective oxidation of a sulfide to a sulfoxide requires careful control to prevent over-oxidation to the sulfone. This transformation is a key step in the synthesis of various biologically active molecules and chiral auxiliaries.
The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidant for this purpose. science.gov The reaction is typically carried out at low temperatures to favor the formation of the sulfoxide and minimize the production of the sulfone. science.gov By controlling the stoichiometry of m-CPBA (typically around 1.2 equivalents), the selective oxidation to the sulfoxide can be achieved in good yields. science.gov
Oxone, a potassium peroxymonosulfate (B1194676) salt, is another effective and environmentally friendly oxidizing agent for the selective conversion of sulfides to sulfoxides. nih.gov The selectivity of the oxidation using Oxone can often be controlled by the choice of solvent. For instance, in solvents like ethanol, the reaction tends to favor the formation of the sulfoxide. nih.gov
| Oxidizing Agent | Typical Reaction Conditions | Selectivity for Sulfoxide |
| m-CPBA | THF, 0°C, 1.2 equivalents | High |
| Oxone | Ethanol, room temperature | High |
From a thermodynamic standpoint, the oxidation of a sulfide to a sulfoxide is an exothermic process. The precise enthalpy and Gibbs free energy changes for the oxidation of this compound have not been reported. However, studies on similar compounds like methyl ethyl sulfide indicate that the oxidation to the corresponding sulfoxide is a thermodynamically favorable process.
Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide leads to the formation of 3-Fluoro-5-methylphenyl methyl sulfone. Sulfones are important intermediates in organic synthesis and are present in various pharmaceuticals. nih.gov
Complete oxidation to the sulfone can be achieved using stronger oxidizing conditions. For instance, using an excess of m-CPBA (typically 2.0 equivalents or more) and higher temperatures (e.g., 35°C) will drive the reaction to completion, yielding the sulfone. science.gov
Oxone is also a powerful reagent for the complete oxidation of sulfides to sulfones. orgsyn.orgnih.gov When the reaction is carried out in water, Oxone almost exclusively yields the sulfone. nih.gov A general procedure for the oxidation of sulfides to sulfones using Oxone involves stirring the sulfide with an excess of Oxone in a suitable solvent system, such as methanol-water, at room temperature. orgsyn.org
| Oxidizing Agent | Typical Reaction Conditions | Product |
| m-CPBA | THF, 35°C, >2.0 equivalents | Sulfone |
| Oxone | Water or Methanol (B129727)/Water, room temperature, excess | Sulfone |
Comprehensive Oxidation to 3-Fluoro-5-methylphenyl methyl sulfone
Reactions Involving the Aromatic Moiety
The aromatic ring of this compound can also participate in chemical transformations, although its reactivity is influenced by the competing electronic effects of the methyl and fluoro substituents. The methyl group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. The methylthio group (-SCH3) is also an activating, ortho-para director. The interplay of these directing effects will determine the regioselectivity of substitution reactions.
While specific studies on the aromatic substitution reactions of this compound are limited, information from related compounds suggests that nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly if additional activating groups are present on the ring. For instance, in compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. nih.gov The presence of a strong electron-withdrawing group, such as a nitro group, is typically required to facilitate SNAr reactions on an aromatic ring. The combined electronic effect of the methyl and methylthio groups in this compound would likely make SNAr reactions challenging without further activation.
Regioselective Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (EAS) on the this compound ring is a key transformation for introducing further functionality. The regiochemical outcome of such reactions is determined by the combined directing effects of the existing substituents. The methyl (-CH₃) and methylthio (-SCH₃) groups are both activating and ortho-, para-directing. The fluorine (-F) atom is a deactivating group but is also ortho-, para-directing due to its ability to donate a lone pair of electrons via resonance. libretexts.org
The positions ortho to the fluorine are C2 and C4. The positions ortho to the methyl group are C4 and C6. The positions ortho to the methylthio group are C2 and C4. All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. The C4 position is activated by all three groups, making it the most likely site for substitution. The C2 position is activated by the fluorine and methylthio groups, while the C6 position is activated by the methyl group. Therefore, a mixture of products is possible, with the major isomer expected to be the one where the electrophile adds to the C4 position, followed by the C2 and C6 positions. The precise ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.
Halogenation: The introduction of a halogen atom onto the aromatic ring can be achieved using various standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.gov Given the directing effects, the primary product would be 4-bromo-3-fluoro-5-methylphenyl methyl sulfide.
Nitration: Nitration, typically performed with a mixture of nitric acid and sulfuric acid, would also be expected to follow the same regiochemical preference. libretexts.org The major product would be 3-fluoro-4-nitro-5-methylphenyl methyl sulfide. The electron-withdrawing nature of the nitro group would deactivate the ring towards further substitution.
| Electrophilic Aromatic Substitution | Predicted Major Product | Positions of Minor Products |
| Halogenation (e.g., Bromination) | 4-Bromo-3-fluoro-5-methylphenyl methyl sulfide | 2-Bromo and 6-Bromo isomers |
| Nitration | 3-Fluoro-4-nitro-5-methylphenyl methyl sulfide | 2-Nitro and 6-Nitro isomers |
Metalation and Cross-Coupling Strategies for Further Functionalization
The presence of the fluorine and sulfur functionalities on the aromatic ring opens up avenues for metalation and subsequent cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.
Directed Ortho-Metalation (DoM): The methylthio group is a potential directing group for ortho-lithiation. However, the presence of the acidic benzylic protons on the methyl group adjacent to the sulfur could lead to competitive deprotonation. Careful selection of the organolithium reagent and reaction conditions would be crucial to achieve selective ortho-metalation.
Cross-Coupling Reactions: Aryl sulfides and their corresponding sulfoxides can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions often involve the activation and cleavage of the C-S bond.
Transition-Metal-Free Cross-Coupling: Aryl methyl sulfoxides can undergo cross-coupling with alcohols in the presence of a strong base like potassium tert-butoxide to form aryl ethers. nih.govresearchgate.net This proceeds via nucleophilic addition of the alkoxide to the sulfoxide. nih.govresearchgate.net
Suzuki-Miyaura Coupling: While not directly on the sulfide, related organotrifluoroborates have been shown to be effective partners in Suzuki-Miyaura cross-coupling reactions with aryl chlorides. nih.gov This suggests that conversion of this compound to a suitable boron derivative could enable its use in such couplings.
Fluoride-Promoted Cross-Coupling: The use of fluoride (B91410) promoters can facilitate the cross-coupling of organogermanes and organosilanes with aryl halides. fiu.edu This highlights a potential strategy for activating the C-F bond or a derivatized form of the target molecule.
| Cross-Coupling Strategy | Coupling Partners | Catalyst/Promoter | Potential Product Type |
| Transition-Metal-Free | Aryl methyl sulfoxide, Alcohol | KOtBu | Aryl ether |
| Suzuki-Miyaura | Arylboronic acid/ester, Aryl halide | Palladium catalyst | Biaryl |
| Fluoride-Promoted | Organogermane/silane, Aryl halide | Fluoride source, Palladium catalyst | Biaryl |
Reactions at the Methyl Group Adjacent to Sulfur
The methyl group of this compound is activated by the adjacent sulfur atom, making it susceptible to various transformations.
Alpha-Halogenation and Subsequent Transformations
The protons on the methyl group adjacent to the sulfur are acidic and can be removed by a base. The resulting carbanion can then be quenched with an electrophilic halogen source to yield the corresponding alpha-halo sulfide. Alternatively, radical halogenation is also a possibility. These alpha-halo sulfides are versatile intermediates for further synthetic manipulations.
For instance, fluorination of methyl phenyl sulfoxide with molecular fluorine has been reported to produce fluoromethyl phenyl sulfoxide. researchgate.net This suggests a similar transformation could be applied to the target molecule after oxidation to the sulfoxide.
Fluoro-Pummerer Type Rearrangements for Alpha-Fluoro Sulfides
The Pummerer rearrangement is a classic reaction of sulfoxides bearing an alpha-hydrogen, which, in the presence of an activating agent like acetic anhydride, rearrange to form an α-acyloxy thioether. A variation of this is the Fluoro-Pummerer rearrangement, which provides a route to α-fluoro sulfides. researchgate.netdntb.gov.ua This transformation is particularly valuable for the introduction of fluorine at the alpha position. researchgate.netdntb.gov.ua
The reaction typically involves the treatment of a sulfoxide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). orgsyn.org For 3-fluoro-5-methylphenyl methyl sulfoxide, this would lead to the formation of 1-(fluoromethylthio)-3-fluoro-5-methylbenzene.
Diastereoselectivity and Enantioselectivity in Chiral Systems
In cases where the substrate is chiral, the Fluoro-Pummerer rearrangement can proceed with a degree of diastereoselectivity or enantioselectivity. While specific studies on this compound are not available, research on related chiral sulfoxides provides insight into the stereochemical possibilities. The stereochemical outcome is influenced by the nature of the chiral auxiliary and the reaction conditions.
C-S Bond Cleavage and Rearrangement Reactions
The carbon-sulfur bond in aryl sulfides can be cleaved under various conditions, leading to either desulfurization or rearrangement products.
Reductive Cleavage: The C-S bond can be reductively cleaved using various reagents, such as Raney nickel, which would result in the formation of 3-fluoro-5-methyltoluene.
Rearrangement Reactions: Aryl sulfides can undergo rearrangement reactions, such as the Sommelet-Hauser and Smiles rearrangements, under specific conditions. researchgate.net These are intramolecular nucleophilic aromatic substitution reactions. For this compound, such rearrangements would likely require the presence of other functional groups to facilitate the intramolecular cyclization and rearrangement steps.
Reductive and Oxidative C-S Bond Scission
The carbon-sulfur (C-S) bond in aryl sulfides like this compound can be cleaved under both reductive and oxidative conditions. These transformations are fundamental in organic synthesis for the removal or modification of sulfur-containing moieties.
Reductive C-S Bond Scission (Desulfurization)
Common methods include the use of reducing agents like Raney nickel, which is effective but can sometimes suffer from low functional group tolerance. organic-chemistry.org Milder and more selective methods have been developed, including molybdenum hexacarbonyl-mediated desulfurization and transition-metal-free protocols using super electron donors. rsc.orgrsc.org For instance, a catalytic reductive cleavage of C(sp²)–SMe bonds under ligandless conditions has been reported to have a wide scope and high chemoselectivity. organic-chemistry.org Given the presence of the fluoro group, which can be sensitive to some reducing agents, milder catalytic methods would likely be preferred for the desulfurization of this compound to yield 3-fluorotoluene.
Table 1: Representative Methods for Reductive Desulfurization of Aryl Sulfides
| Reagent/Catalyst | Substrate Example | Product Example | Yield (%) | Reference |
| Raney Nickel | 1-(Methylthio)acetone | Acetone (B3395972) | High | organic-chemistry.org |
| Mo(CO)₆ | Thiophenol | Benzene (B151609) | 88 | rsc.org |
| Pyridine-derived electron donor | Thioanisole | Benzene | High | rsc.org |
Oxidative C-S Bond Scission
Oxidative cleavage of the C-S bond in aryl sulfides is less common than reductive desulfurization but can be achieved under specific conditions. More frequently, oxidation of the sulfide leads to the formation of the corresponding sulfoxide or sulfone without C-S bond cleavage. However, certain oxidative reactions can lead to the fragmentation of the C-S bond. researchgate.net
A relevant transformation in this context is the Pummerer rearrangement , which occurs from the corresponding sulfoxide, 3-Fluoro-5-methylphenyl methyl sulfoxide. wikipedia.org This reaction does not result in a direct cleavage of the C-S bond but rather an oxidative functionalization of the α-carbon. The sulfoxide, upon treatment with an activating agent like acetic anhydride, rearranges to form an α-acyloxy thioether. wikipedia.org The presence of a fluorine atom, an electron-withdrawing group, on the aromatic ring would likely influence the rate and outcome of the Pummerer reaction. capes.gov.br A variation, the fluoro-Pummerer rearrangement, can introduce a fluorine atom at the α-position. researchgate.net
Direct oxidative cleavage of the C-S bond in sulfides to yield carbonyl compounds has been reported using strong oxidizing agents, often involving singlet oxygen. datapdf.com The electronic nature of the substituents on the aromatic ring can influence the reaction pathway. For this compound, the electron-withdrawing fluoro group might affect the stability of intermediates in such a cleavage reaction. datapdf.com
Table 2: The Pummerer Rearrangement of an Aryl Methyl Sulfoxide
| Starting Material | Reagent | Product | Reference |
| Phenyl Methyl Sulfoxide | Acetic Anhydride | α-Acetoxy-p-tolyl methyl sulfide | wikipedia.orgcapes.gov.br |
Intramolecular Cyclization and Ring Formation Reactions
Intramolecular cyclization reactions involving this compound or its derivatives can lead to the formation of various heterocyclic or polycyclic structures. The substitution pattern on the aromatic ring plays a crucial role in directing these cyclizations.
Intramolecular Friedel-Crafts Reactions
If an appropriate electrophilic side chain were introduced to the this compound scaffold, an intramolecular Friedel-Crafts reaction could be envisioned. masterorganicchemistry.comwikipedia.org For instance, acylation or alkylation of the aromatic ring can lead to the formation of a new ring. The directing effects of the existing substituents would govern the position of cyclization. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-director. The methylthio group is also an ortho-, para-director. The combined directing effects would likely favor cyclization at the positions ortho to the methyl or methylthio groups, although steric hindrance could play a role. Such reactions are valuable for constructing polycyclic aromatic systems. acs.orgnih.gov
Sommelet-Hauser Rearrangement
The Sommelet-Hauser rearrangement is a wikipedia.orgrsc.org-sigmatropic rearrangement of a sulfur ylide, which can be generated from the corresponding sulfonium (B1226848) salt of this compound. wikipedia.org This reaction typically involves the deprotonation of a benzylic carbon adjacent to the sulfur, which is not present in the methyl sulfide itself. However, if the methyl group on the sulfur were replaced with a group containing a benzylic proton, a Sommelet-Hauser rearrangement could occur. researchgate.net This would lead to the formation of a new C-C bond at the ortho position of the aromatic ring, resulting in a rearranged product. This reaction provides a powerful method for the ortho-functionalization of aromatic rings. dalalinstitute.com
Table 3: Examples of Intramolecular Cyclization Reactions of Aryl Sulfide Derivatives
| Reaction Type | Substrate Example | Product Type | Reference |
| Intramolecular Friedel-Crafts Alkylation | 4-Phenyl-1-butanol | Tetralin | masterorganicchemistry.com |
| Sommelet-Hauser Rearrangement | Benzyltrimethylammonium iodide | o-Methyl-N,N-dimethylbenzylamine | wikipedia.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Fluoro-5-methylphenyl methyl sulfide (B99878), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be employed for a complete structural assignment.
The ¹H NMR spectrum of 3-Fluoro-5-methylphenyl methyl sulfide is predicted to exhibit distinct signals for the aromatic and methyl protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl groups, -CH₃ and -SCH₃, are expected to appear as sharp singlets in the upfield region of the spectrum.
The aromatic protons (H-2, H-4, and H-6) would show characteristic multiplicities. H-2 and H-6 are chemically non-equivalent due to the fluorine at position 3. The coupling constants (J-values) are crucial for assigning these protons. The magnitude of the J-coupling between the fluorine atom and the aromatic protons is dependent on the number of bonds separating them, with ortho-coupling (³JHF) being the largest, followed by meta-coupling (⁴JHF), and para-coupling (⁵JHF) being the smallest.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 6.85 - 6.95 | Doublet of doublets (dd) | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 |
| H-4 | 6.70 - 6.80 | Doublet of doublets (dd) | ³JHH ≈ 8.0, ⁴JHF ≈ 8.0 |
| H-6 | 6.90 - 7.00 | Singlet (broad) or triplet | ⁵JHF ≈ 2.0 |
| -SCH₃ | 2.45 - 2.55 | Singlet (s) | N/A |
| Ar-CH₃ | 2.30 - 2.40 | Singlet (s) | N/A |
Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF).
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-1 | 140 - 145 | ³JCF ≈ 3-5 |
| C-2 | 110 - 115 | ²JCF ≈ 20-25 |
| C-3 | 160 - 165 | ¹JCF ≈ 240-250 |
| C-4 | 115 - 120 | ²JCF ≈ 20-25 |
| C-5 | 138 - 142 | ³JCF ≈ 7-10 |
| C-6 | 125 - 130 | ⁴JCF ≈ 3-5 |
| -SCH₃ | 15 - 20 | N/A |
| Ar-CH₃ | 20 - 25 | N/A |
Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. alfa-chemistry.com The signal will be split into a multiplet due to couplings with the neighboring ortho and meta protons. The typical range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. colorado.edu
Predicted ¹⁹F NMR Data for this compound:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C3-F | -110 to -120 | Multiplet |
Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For this compound, it would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring and the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationships between the methyl groups and the adjacent aromatic protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for this compound (C₈H₉FS) is 156.0436 u. An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically < 5 ppm) of this calculated value, thus confirming the molecular formula.
Expected HRMS Data for this compound:
| Ion | Calculated m/z | Molecular Formula |
| [M]⁺• | 156.0436 | C₈H₉FS |
| [M+H]⁺ | 157.0514 | C₈H₁₀FS |
| [M+Na]⁺ | 179.0333 | C₈H₉FNaS |
The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragmentation pathways would include the loss of the methyl sulfide group (-•SCH₃) or the methyl group (-•CH₃), leading to characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for analyzing this compound. nih.gov In this method, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and affinities for the column's stationary phase. gcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a molecular fingerprint. srainstruments.com
The primary application of GC-MS for this compound is to assess its purity. The gas chromatogram will show a major peak corresponding to the compound, with the retention time being a characteristic feature under specific analytical conditions. mdpi.com Any impurities present in the sample will appear as separate, smaller peaks at different retention times. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity.
Identification is unequivocally confirmed by the mass spectrum. srainstruments.com The mass spectrometer fragments the parent molecule, and the resulting mass-to-charge ratios of these fragments are plotted against their relative abundance. For this compound (molar mass: 156.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 156. The fragmentation pattern would further confirm the structure, likely showing fragments corresponding to the loss of a methyl group (-CH₃) or the thioether moiety.
Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Sulfides
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Initial temp 50°C, ramp to 280°C | Separates compounds based on boiling point differences. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. shimadzu.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |
| MS Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. shimadzu.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds. nih.gov It typically generates ions with little to no fragmentation, primarily showing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. miamioh.edu
For this compound, which possesses moderate polarity due to the fluorine and sulfur atoms, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 157.23, corresponding to the protonated molecule ([C₈H₉FS + H]⁺). The high-resolution mass measurement capabilities of modern ESI-MS instruments can confirm the elemental composition with high accuracy.
By inducing fragmentation within the mass spectrometer (MS/MS), the ionization behavior and structural connectivity can be further probed. researchgate.net The fragmentation pathway of the protonated molecule would likely involve the cleavage of the S-CH₃ bond or the C-S bond connecting the sulfur to the aromatic ring. This technique is invaluable for confirming the identity of the compound in complex mixtures or for metabolic studies. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. biomedscidirect.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. upi.edu The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its functional groups. nih.gov For this compound, the FT-IR spectrum provides clear evidence for its key structural components. nih.gov
The analysis of the spectrum allows for the identification of vibrations associated with the aromatic ring, the methyl groups, the carbon-sulfur bond, and the carbon-fluorine bond. ieeesem.com The C-S stretching vibration is typically weak and can be found in the fingerprint region of the spectrum. researchgate.net
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (methyl) | Asymmetric & Symmetric Stretching | 2980 - 2850 | Medium |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-F (Aryl-F) | Stretching | 1270 - 1100 | Strong |
| S-CH₃ | Rocking | 1090 - 1080 | Medium to Weak researchgate.net |
| C-S | Stretching | 800 - 600 | Weak to Medium |
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in polarizability. upi.edu
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique requires a high-quality single crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov
For this compound, a successful SC-XRD analysis would provide a wealth of information, including:
Absolute Configuration: Unambiguous confirmation of the connectivity of all atoms.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as C-H···F or π-π stacking interactions.
Crystallographic Data: The unit cell dimensions, space group, and other key crystal parameters.
Table 3: Crystallographic Data Obtainable from SC-XRD for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal derived from the structure. |
| Bond Lengths/Angles | Precise measurements of all intramolecular distances and angles. |
| R-factor | A measure of the agreement between the experimental data and the final structural model. |
This technique provides the ultimate proof of structure and offers critical insights into the solid-state properties of the compound.
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the purification, separation, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.com
Method validation is performed to ensure the reliability of the results, including assessments of linearity, accuracy, precision, and system suitability. mdpi.com Quantitative analysis relies on creating a calibration curve by plotting the peak area against known concentrations of a reference standard. The concentration of the compound in an unknown sample is then determined from this curve.
Table 2: Example HPLC System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 4500 |
| Relative Standard Deviation (RSD%) of Peak Area | ≤ 1.0% (for n=6 injections) | 0.45% |
Table 3: Example Linearity and Range Data for Quantitative HPLC Analysis
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 200 | ≥ 0.999 |
Chiral HPLC for Enantiomeric Excess Determination
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exist as enantiomers, and the determination of enantiomeric excess is not applicable.
However, should a chiral center be introduced into the molecule through synthetic modification, chiral HPLC would become an essential technique. This method uses a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification. uma.esnih.gov The determination of enantiomeric excess (ee) is crucial in pharmaceutical and materials science where the biological activity or physical properties of enantiomers can differ significantly. uma.es
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring the progress of chemical reactions that synthesize or modify this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials and the expected product, the consumption of reactants and the formation of the product can be visually tracked over time.
The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase (eluent). The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is typically achieved under UV light, which reveals the aromatic components as dark spots on a fluorescent background.
Table 4: Hypothetical TLC Data for a Synthesis Reaction
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) |
| Starting Material (e.g., 3-fluoro-5-methylthiophenol) | 0.35 |
| Product (this compound) | 0.60 |
Electrochemical Analysis
Electrochemical methods provide insight into the redox properties of a molecule, revealing information about its electron transfer capabilities and potential for undergoing oxidation or reduction.
The redox behavior of this compound can be investigated using voltammetric techniques such as Cyclic Voltammetry (CV). Studies on analogous compounds like methyl phenyl sulfide show that the thioether moiety is susceptible to electrochemical oxidation. researchgate.net This oxidation process can be studied on various electrode surfaces, including platinum (Pt) and glassy carbon (GC), to understand the influence of the electrode material on the electron transfer kinetics. researchgate.net
In a typical experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept across a defined range. For this compound, an irreversible oxidation peak corresponding to the oxidation of the sulfur atom is expected. The peak potential and current can provide information about the oxidation mechanism and the stability of the resulting radical cation. The presence of the electron-withdrawing fluorine atom may shift the oxidation potential to a more positive value compared to unsubstituted methyl phenyl sulfide. Studies on other fluorinated aromatic compounds have been successfully carried out using glassy carbon electrodes in buffered solutions.
Table 5: Expected Voltammetric Behavior on Different Electrodes
| Electrode Material | Expected Process | Key Observations |
| Glassy Carbon (GC) | Irreversible Oxidation | Well-defined anodic peak, potential influenced by pH and solvent. |
| Platinum (Pt) | Irreversible Oxidation | Potential may be affected by surface adsorption or catalytic effects. researchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It has been successfully applied to a variety of organic molecules to predict their geometries, electronic properties, and spectroscopic parameters. For substituted aromatic compounds like 3-Fluoro-5-methylphenyl methyl sulfide (B99878), DFT calculations can provide a deep understanding of the effects of substituents on the phenyl ring.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Fluoro-5-methylphenyl methyl sulfide, this involves finding the minimum energy conformation, particularly concerning the orientation of the methyl sulfide group relative to the aromatic ring.
Conformational analysis of similar molecules, such as methyl phenyl sulfide, has been a subject of both experimental and theoretical studies. pleiades.onlinepleiades.online These studies have investigated the rotational barrier around the C(sp²)–S bond. For this compound, DFT calculations would likely be performed to determine the preferred orientation of the S-methyl group. The planarity of the C-S-C fragment with the benzene (B151609) ring is a key parameter. pleiades.online The presence of the fluorine and methyl substituents on the ring can influence the rotational barrier and the equilibrium dihedral angle.
A typical approach involves performing a relaxed potential energy surface scan by systematically changing the C(aromatic)-C(aromatic)-S-C(methyl) dihedral angle and optimizing the rest of the molecular geometry at each step. This allows for the identification of the global minimum energy conformer and any transition states for rotation. The results of such an analysis for a related compound, methyl phenyl sulfide, suggest a preference for a coplanar arrangement. pleiades.online It is anticipated that this compound would also exhibit a low rotational barrier.
| Parameter | Predicted Value |
| C-S Bond Length (aromatic) | ~1.77 Å |
| C-S Bond Length (methyl) | ~1.81 Å |
| C-F Bond Length | ~1.35 Å |
| C-S-C Bond Angle | ~105° |
| C(aromatic)-C(aromatic)-S-C(methyl) Dihedral Angle | ~0° or ~90° (depending on the balance of steric and electronic effects) |
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are extensively used to determine the energies and distributions of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. nih.govmdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the benzene ring, as the sulfur lone pairs are high in energy. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring. The fluorine and methyl substituents will modulate the energies of these orbitals. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them.
Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of atomic charges, providing insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack. The sulfur and fluorine atoms are expected to be regions of higher electron density.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Note: These values are illustrative and based on general principles of electronic structure theory and data for analogous molecules. nih.govmdpi.com)
| Property | Predicted Value/Description |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Energy Gap | ~ 6.0 eV |
| HOMO Localization | Primarily on the sulfur atom and the aromatic π-system |
| LUMO Localization | Primarily on the aromatic π*-system |
| Mulliken Atomic Charge on Sulfur | Negative |
| Mulliken Atomic Charge on Fluorine | Highly Negative |
A significant application of DFT is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: DFT calculations can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For ¹⁹F NMR, computational methods have become a valuable tool for assigning chemical shifts in fluorinated aromatic compounds. nih.govnih.gov The accuracy of these predictions is dependent on the level of theory and basis set used, with methods like B3LYP/6-31+G(d,p) being recommended for good accuracy. nih.gov The inclusion of solvent effects, either implicitly or explicitly, can sometimes improve the predictions. nih.gov
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are useful for assigning bands in experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C stretching of the ring, C-S stretching, and C-F stretching. researchgate.netnih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This involves calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative, based on typical results from DFT calculations for similar compounds. nih.govresearchgate.netnih.gov)
| Spectroscopic Parameter | Predicted Value/Range |
| Predicted ¹⁹F NMR Chemical Shift (relative to a standard) | Dependent on the specific reference, but calculable with good accuracy nih.gov |
| Predicted ¹H NMR Chemical Shift (methyl protons) | ~2.5 ppm |
| Predicted ¹³C NMR Chemical Shift (methyl carbon) | ~15 ppm |
| Key Calculated Vibrational Frequency (C-S stretch) | ~650-750 cm⁻¹ |
| Key Calculated Vibrational Frequency (C-F stretch) | ~1200-1300 cm⁻¹ |
| Predicted λmax (UV-Vis) | ~250-280 nm (π → π* transition) |
DFT calculations are invaluable for studying the mechanisms of chemical reactions. By locating transition state structures and calculating their energies, reaction barriers can be determined. Following the Intrinsic Reaction Coordinate (IRC) from a transition state allows for the confirmation that it connects the desired reactants and products.
For this compound, a potential reaction to study would be the oxidation of the sulfide to a sulfoxide (B87167) or sulfone. DFT could be used to model the reaction pathway with an oxidizing agent, identifying the transition state for oxygen transfer. This would provide insights into the reactivity of the sulfur center. The analysis of the HOMO, which is centered on the sulfur, would suggest that this is a likely site for electrophilic attack. youtube.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are typically performed on static molecules (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, explicitly including solvent molecules and thermal motion.
MD simulations can provide a more realistic picture of a molecule's behavior in a condensed phase. For this compound in a solvent like water or an organic solvent, MD simulations could be used to:
Explore Conformational Space: MD simulations can explore the different conformations accessible to the molecule at a given temperature, providing information on the relative populations of different conformers. nih.gov This is particularly relevant for the rotation around the C(aromatic)-S bond. pleiades.online
Analyze Solvation Effects: The explicit inclusion of solvent molecules allows for the detailed study of solute-solvent interactions, such as hydrogen bonding (if applicable) and van der Waals interactions. This can influence the conformational preferences of the molecule.
Calculate Time-Averaged Properties: Properties that depend on the molecular conformation can be averaged over the course of an MD simulation to provide values that are more comparable to experimental measurements in solution.
For this compound, an MD simulation would likely show rapid rotation of the terminal methyl group and potentially slower, but still facile, rotation of the entire methyl sulfide group relative to the phenyl ring, consistent with a low rotational barrier.
Analysis of Intermolecular Interactions
Detailed computational investigations into the intermolecular interactions of this compound have not been reported. Such studies would be invaluable for elucidating the role of the fluorine, methyl, and methyl sulfide groups in directing the supramolecular assembly of the molecule.
Without experimental crystal structure data or dedicated computational studies, a quantitative analysis of the hydrogen bonding and van der Waals forces for this compound cannot be provided. The strength and geometry of potential hydrogen bonds, such as weak C-H···F and C-H···S interactions, remain uncharacterized. Furthermore, the contribution of dispersive van der Waals forces, which are expected to be significant for an aromatic system, has not been quantified.
Synthetic Utility and Applications of 3 Fluoro 5 Methylphenyl Methyl Sulfide in Chemical Synthesis
As a Versatile Building Block in Complex Molecular Synthesis
The unique substitution pattern of 3-Fluoro-5-methylphenyl methyl sulfide (B99878), featuring a fluoro, a methyl, and a methylthio group on an aromatic ring, provides multiple reaction sites for chemists to elaborate upon, enabling the synthesis of diverse and complex molecules.
While direct examples of the use of 3-Fluoro-5-methylphenyl methyl sulfide in the construction of more complex fluoro-substituted aromatic systems are not extensively documented in the literature, the inherent reactivity of its functional groups suggests its potential in this area. The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, guided by the directing effects of the existing substituents. For instance, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which are strong meta-directing groups, potentially allowing for the introduction of additional substituents at specific positions on the aromatic ring. Furthermore, the fluorine atom can, under specific conditions, participate in nucleophilic aromatic substitution reactions, allowing for its replacement with other functional groups. beilstein-journals.org The development of synthetic methods for novel SF5-containing building blocks often involves exploring the SNAr chemistry of fluoro-nitro-substituted benzenes, which can be extended by analogy to other activated fluoroaromatics. orgsyn.org
Furthermore, the development of chemical probes for biological imaging often relies on the synthesis of molecules with specific properties. beilstein-journals.orgnih.gov The fluorinated aromatic core of this compound can be a valuable component in the design of such probes, where the fluorine atom can be used for 19F NMR studies or as a PET imaging agent after isotopic labeling. acs.org The sulfide functionality can also be exploited for the attachment of reporter groups or for modulating the electronic properties of the probe. nih.gov
As a Reagent or Precursor for Diverse Functional Groups
Beyond its role as a structural building block, this compound can be transformed into a variety of reactive intermediates and reagents, expanding its synthetic utility.
Although not specifically documented for this compound, aryl methyl sulfides, in general, can be precursors to electrophilic alkylating agents upon oxidation and further derivatization. The oxidation of the sulfide to a sulfoxide or sulfone activates the methyl group for subsequent transformations. While the direct generation of fluoroalkylating reagents from this specific compound requires further investigation, the general principle of activating a methylthio group for subsequent functionalization is a well-established strategy in organic synthesis.
A highly valuable application of sulfides is their conversion to sulfoximines, which are important functional groups in medicinal and agrochemical research. A one-pot synthesis of N-iodo sulfoximines from a wide range of sulfides has been developed, which proceeds through the formation of a sulfoximine (B86345) intermediate followed by in-situ iodination. nih.govmdpi.com This reaction is tolerant of various functional groups and has been demonstrated for structurally similar compounds such as N-Iodo-S-(3,5-dimethylphenyl)-S-methyl sulfoximine. nih.gov Given the success with this analog, it is highly probable that this compound can be efficiently converted to the corresponding N-iodo sulfoximine under similar conditions. These N-iodo sulfoximines are versatile reagents that can participate in various electrophilic reactions. nih.govorgsyn.org
Furthermore, the sulfide moiety can be directly alkylated to form sulfonium (B1226848) salts. These salts are useful electrophilic reagents for the transfer of the groups attached to the sulfur atom. beilstein-journals.org The synthesis of sulfonium salts from sulfides is a fundamental reaction in organic chemistry.
The synthesis of fluoroalkenes is an area of significant interest, and one established method involves the use of α-fluoro sulfoxides. While not directly demonstrated for this compound, a general and plausible synthetic route would involve the oxidation of the sulfide to the corresponding sulfoxide, 3-Fluoro-5-methylphenyl methyl sulfoxide. This intermediate could then undergo a fluoro-Pummerer reaction to introduce a fluorine atom adjacent to the sulfur, yielding an α-fluoro sulfoxide. Subsequent thermal elimination of the sulfoxide group would then generate the corresponding fluoroalkene. This sequence provides a potential pathway to access valuable fluorinated building blocks from this compound. orgsyn.org
Structure Reactivity and Structure Property Relationships of 3 Fluoro 5 Methylphenyl Methyl Sulfide and Its Derivatives
Influence of Fluorine Substitution on Reactivity and Electronic Properties
The presence of a fluorine atom at the meta-position relative to the methylthio group significantly modulates the electronic landscape of the aromatic ring and the sulfur center.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. dtic.miloup.com This effect decreases the electron density across the entire aromatic ring, rendering it less nucleophilic compared to toluene (B28343) or thioanisole. Concurrently, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance effect (+R or +M). dtic.milresearchgate.net However, for fluorine, the inductive effect strongly outweighs the resonance effect. mdpi.com
The electron-withdrawing nature of the fluorine also influences the sulfur center, pulling electron density away and thereby reducing its nucleophilicity.
The electronic effects of the fluorine substituent have a direct impact on the acidity and basicity of the molecule and its derivatives, as well as the nucleophilicity of the sulfur atom.
Acidity: The acidity of related thiophenols is significantly greater than that of phenols, a trend that extends to their derivatives. youtube.comyoutube.com The strong -I effect of the fluorine atom in 3-fluoro-5-methylphenyl methyl sulfide (B99878) stabilizes the corresponding thiophenolate anion if the methyl group on the sulfur were replaced by a hydrogen. This increased stabilization would make the hypothetical 3-fluoro-5-methylthiophenol (B2767343) a stronger acid than an unsubstituted thiophenol. nih.govchinesechemsoc.org
Basicity: The electron-withdrawing fluorine atom reduces the electron density of the π-system, making the aromatic ring less basic and less prone to protonation by strong acids.
Nucleophilicity: Sulfur is generally more nucleophilic than oxygen due to the greater polarizability of its larger electron cloud. stenutz.euunits.it However, the -I effect of the fluorine atom reduces the electron density on the sulfur atom in 3-fluoro-5-methylphenyl methyl sulfide, diminishing its nucleophilicity compared to unsubstituted thioanisole. dtic.mil This makes reactions involving the sulfur atom as a nucleophile, such as alkylation to form sulfonium (B1226848) salts, less favorable. Conversely, the strong electron-withdrawing nature of fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by other strongly withdrawing groups. pitt.edu
Effect of Methyl Group Position on Aromatic Reactivity and Steric Profiles
The methyl group at position 5 acts as an activating group, opposing the deactivating effect of the fluorine. It donates electron density into the ring through both an inductive effect (+I) and hyperconjugation, which involves the overlap of the C-H σ-bonds with the aromatic π-system. nih.gov
As an activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). In the case of this compound, the directing effects of the ortho, para-directing fluorine atom and the ortho, para-directing methyl group are reinforcing . Both groups direct incoming electrophiles to positions 2, 4, and 6.
From a steric perspective, the methyl group is bulkier than a hydrogen atom and can hinder attack at the adjacent ortho positions (positions 4 and 6). stenutz.eu Therefore, electrophilic substitution might be sterically favored at position 2, which is ortho to the smaller fluorine atom and the methylthio group, but para to the methyl group.
Conformational Preferences and Their Implications for Chemical Transformations
The orientation of the non-planar methylthio group relative to the aromatic ring is a key determinant of reactivity. The rotational barrier around the C(aryl)-S bond influences the extent of π-conjugation between the sulfur lone pairs and the aromatic ring. Studies on substituted thiophenols have shown that meta substituents increase the barrier to internal rotation about the C-S bond. cas.org
For 3,5-disubstituted thiophenols, the twofold internal rotational barriers (V₂) were determined and showed a significant increase with electron-withdrawing substituents at the meta positions. cas.org
| Substituent (X) in 3,5-diX-thiophenol | Rotational Barrier (V₂) (kJ/mol) |
| H | 3.4 |
| CH₃ | 4.85 |
| F | 6.45 |
| Cl | 7.25 |
| Data sourced from studies on long-range spin-spin coupling constants. cas.org |
Based on this data, the presence of both a fluorine and a methyl group at the meta positions in this compound is expected to create a higher rotational barrier for the methylthio group compared to unsubstituted thioanisole. This restricted rotation affects the conformational equilibrium and can influence chemical transformations by altering the steric accessibility of adjacent sites and the availability of the sulfur's lone pairs for reaction.
Modulating Reactivity by Varying the Oxidation State of the Sulfur Atom
The reactivity of the entire molecule can be dramatically altered by changing the oxidation state of the sulfur atom. The sulfide group (-SCH₃) can be readily oxidized, typically with agents like hydrogen peroxide or peracids, first to a sulfoxide (B87167) (-S(O)CH₃) and then to a sulfone (-SO₂CH₃). stenutz.eu
This oxidation has a profound electronic effect. The sulfide group is a weak π-donor, but the sulfoxide and, even more so, the sulfone groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms. This transformation changes the sulfur-based substituent from a weak deactivator/weak activator to a strong deactivating, meta-directing group for electrophilic aromatic substitution.
The electronic impact of this oxidation can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | σ (meta) | σ (para) |
| -SCH₃ | +0.13 | -0.16 |
| -S(O)CH₃ | +0.50 | +0.50 |
| -SO₂CH₃ | +0.68 | +0.72 |
| Data compiled from various sources. oup.com |
Oxidizing the sulfide to a sulfone in this compound would make the aromatic ring extremely electron-deficient. This would severely deactivate it towards electrophilic attack but would strongly activate it for nucleophilic aromatic substitution (SNAr), potentially facilitating the displacement of the fluorine atom by a nucleophile.
Chemo- and Regioselectivity Control through Rational Design of Substituents
The principles of substituent effects allow for the rational control of chemo- and regioselectivity in reactions involving this compound and its derivatives.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, to perform a reaction where the sulfur acts as a nucleophile (e.g., alkylation), the sulfide form must be used. If the goal is to perform a reaction on the aromatic ring, the choice of sulfide, sulfoxide, or sulfone will dictate the ring's reactivity. The sulfide allows for electrophilic substitution, while the sulfone favors nucleophilic substitution.
Regioselectivity: This refers to controlling the position of a reaction on the aromatic ring.
For Electrophilic Aromatic Substitution: The reaction should be performed on the sulfide form. As discussed, the fluorine and methyl groups are reinforcing ortho, para-directors, favoring substitution at positions 2, 4, and 6. Steric hindrance from the methyl group may lead to a preference for substitution at position 2. nih.gov
For Nucleophilic Aromatic Substitution: To achieve SNAr, the sulfide should first be oxidized to the strongly electron-withdrawing sulfone. This makes the ring highly electron-poor and susceptible to attack by strong nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions on activated rings, would be the likely site of substitution.
By strategically choosing the oxidation state of the sulfur atom and the reaction conditions, chemists can direct reactions to specific sites on the molecule, enabling the synthesis of a wide array of specifically functionalized derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
